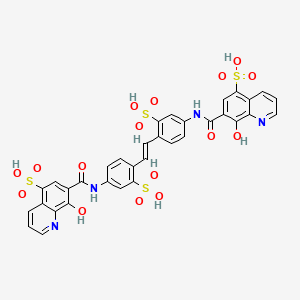
Ubistatin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ubistatin A, also known as this compound, is a useful research compound. Its molecular formula is C34H24N4O16S4 and its molecular weight is 872.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Key Mechanisms:
- Inhibition of Ubiquitination : Ubistatin A has been shown to inhibit the ubiquitination of specific substrates, such as the cystic fibrosis transmembrane conductance regulator (CFTR), with an IC50 value of approximately 10 μM .
- Disruption of Deubiquitination : It prevents deubiquitination by inhibiting deubiquitinases embedded within the 26S proteasome, thereby altering the cellular ubiquitin landscape and affecting protein homeostasis .
Therapeutic Implications
The therapeutic potential of this compound is particularly relevant in cancer treatment and other diseases characterized by dysregulation of protein degradation pathways. By modulating the ubiquitin-proteasome system, this compound may serve as a novel therapeutic agent in several contexts:
- Cancer Therapy : Its ability to inhibit proteasomal degradation suggests that this compound could enhance the efficacy of existing cancer therapies by preventing the degradation of pro-apoptotic factors or tumor suppressors .
- Neurodegenerative Diseases : Given that protein aggregation is a hallmark of neurodegenerative diseases, this compound's role in stabilizing proteins may have implications for conditions like Alzheimer's or Parkinson's disease .
Case Studies
Several studies have documented the effects and applications of this compound in various experimental settings:
- Cell Cycle Regulation : In a study involving Xenopus extracts, microinjection of this compound inhibited cyclin B proteolysis, effectively blocking cell cycle progression. This underscores its potential as a tool for studying cell cycle dynamics and regulation .
- Protein Homeostasis : Research demonstrated that this compound could alter the degradation pathways of specific proteins involved in cellular stress responses, highlighting its utility in understanding cellular mechanisms under pathological conditions .
- Combination Therapies : In preclinical models, combining this compound with other chemotherapeutic agents showed enhanced anti-tumor effects compared to monotherapy. This suggests that this compound could be integrated into multi-drug regimens for improved outcomes in cancer treatment .
Data Table: Summary of Key Studies on this compound
Propiedades
Número CAS |
759437-26-8 |
|---|---|
Fórmula molecular |
C34H24N4O16S4 |
Peso molecular |
872.8 g/mol |
Nombre IUPAC |
8-hydroxy-7-[[4-[(E)-2-[4-[(8-hydroxy-5-sulfoquinoline-7-carbonyl)amino]-2-sulfophenyl]ethenyl]-3-sulfophenyl]carbamoyl]quinoline-5-sulfonic acid |
InChI |
InChI=1S/C34H24N4O16S4/c39-31-23(15-27(57(49,50)51)21-3-1-11-35-29(21)31)33(41)37-19-9-7-17(25(13-19)55(43,44)45)5-6-18-8-10-20(14-26(18)56(46,47)48)38-34(42)24-16-28(58(52,53)54)22-4-2-12-36-30(22)32(24)40/h1-16,39-40H,(H,37,41)(H,38,42)(H,43,44,45)(H,46,47,48)(H,49,50,51)(H,52,53,54)/b6-5+ |
Clave InChI |
NNHYHQPZMITHQP-AATRIKPKSA-N |
SMILES |
C1=CC2=C(C=C(C(=C2N=C1)O)C(=O)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC(=O)C5=CC(=C6C=CC=NC6=C5O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
SMILES isomérico |
C1=CC2=C(C=C(C(=C2N=C1)O)C(=O)NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)NC(=O)C5=CC(=C6C=CC=NC6=C5O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
SMILES canónico |
C1=CC2=C(C=C(C(=C2N=C1)O)C(=O)NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)NC(=O)C5=CC(=C6C=CC=NC6=C5O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O)S(=O)(=O)O |
Key on ui other cas no. |
759437-26-8 |
Sinónimos |
ubistatin A |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















